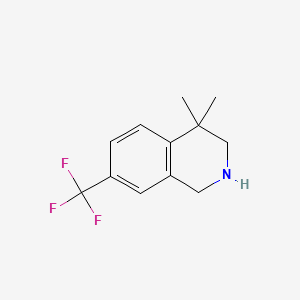

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

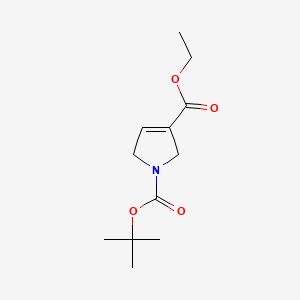

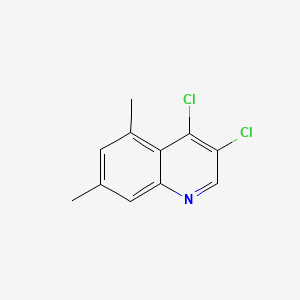

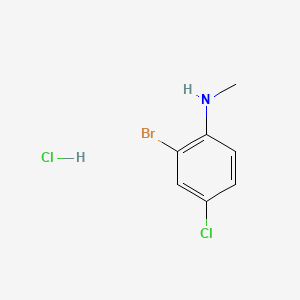

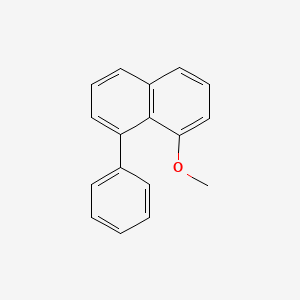

“4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular formula C12H14F3N . It also has a molecular weight of 229.24 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H14F3N . This indicates that it contains 12 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom.Wissenschaftliche Forschungsanwendungen

Synthesis Improvements

- Improved synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines was achieved using super acid-induced cyclization with trifluoromethane sulfonic acid (TFSA) as a key step, highlighting a significant advancement in the synthesis methodology of similar compounds (Saitoh, Shikiya, Horiguchi, & Sano, 2003).

Heterocyclization Reactions

- Research demonstrates that 1,3,3-trimethyl-3,4-dihydroisoquinolines can react with 1,1-dicyano-2,2-bis(trifluoromethyl)ethylene to yield specific quinolizines, signifying a valuable approach in organic synthesis (Tyutin, Chkanikov, Shklyaev, Shklyaev, Kolomiets, & Fokin, 1992).

Therapeutic Potential and Toxicity Studies

- A study evaluating isoquinoline alkaloids, including derivatives of 1,2,3,4-tetrahydroisoquinoline, for their local anesthetic activity and toxicity, reveals the potential of these compounds in medical applications. The study explored their acute toxicity and structure-toxicity relationships, paving the way for further investigation into their therapeutic applications (Azamatov et al., 2023).

Enantioselective Conversions

- Research on the enantioselective conversion of (+)-amphetamine into specific tetrahydroisoquinoline derivatives using tricarbonyl(arene)chromium methodology highlights the potential for creating enantiomerically pure compounds, which is critical in the pharmaceutical industry (Coote, Davies, & Sutton, 1988).

Optimizing Inhibitor Design

- A study focusing on 3-methyl-1,2,3,4-tetrahydroisoquinolines investigated the optimization of inhibitors for phenylethanolamine N-methyltransferase (PNMT), balancing pKa and steric effects. This research is critical for the design of selective pharmacological agents (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).

Silyl Modification in Biologically Active Compounds

- Silyl modification of 1,2,3,4-tetrahydroisoquinoline and its derivatives has been studied for their physico-chemical and biological properties. This research opens avenues for novel therapeutic applications and offers insights into the molecular interactions of these compounds (Zablotskaya et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,4-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11/h3-5,16H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWWKPCEMKDCPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744030 |

Source

|

| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1203686-61-6 |

Source

|

| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)